2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

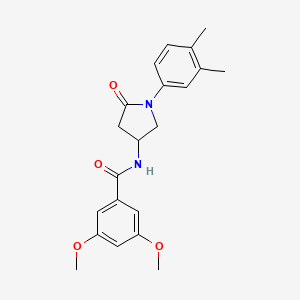

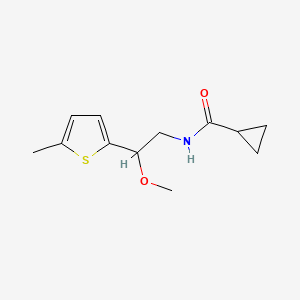

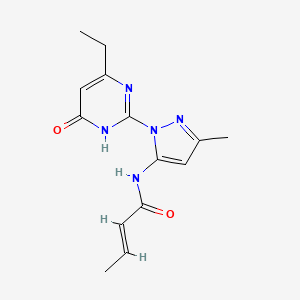

The compound “2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide” belongs to the class of organic compounds known as benzothiadiazines . These are aromatic heterocyclic compounds containing a benzene fused to a thiadiazine ring. The thiadiazine ring is a six-membered aromatic heterocycle made up of one sulfur atom, two nitrogen atoms, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiadiazine ring fused to a phenyl ring. The phenyl ring is substituted at the 2-position with a methyl group .Chemical Reactions Analysis

Benzothiadiazines can undergo a variety of chemical reactions, including hydrolysis under certain conditions . The specific reactions that “2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide” can undergo would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzothiadiazines are stable compounds. They may exhibit different properties depending on the substituents present on the benzothiadiazine ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Applications

Sweetening Agents Synthesis : A study by Bancroft, Guindi, and Temple (1978) described the synthesis of several 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides, including the compound , as potential sweetening agents. This synthesis involves reacting sulfamoyl chloride with various anthranilic acid derivatives, showcasing the compound's relevance in developing sweeteners (Bancroft, Guindi, & Temple, 1978).

Multicomponent Synthesis Applications : Research by Lega et al. (2016) on the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides demonstrates the compound's role in multicomponent synthesis. This synthesis involves a three-component interaction, highlighting its utility in complex chemical reactions and potential applications in material science and pharmaceuticals (Lega et al., 2016).

Vasodilator Effects : Khelili et al. (1995) designed and synthesized a series of substituted-1,2,4-benzothiadiazin-1,1-dioxide derivatives as potassium channel modulators, with several compounds displaying vasodilating activities on rat aortic rings. This research suggests the compound's potential in developing new therapeutic agents targeting cardiovascular diseases (Khelili et al., 1995).

Organocatalysis : A study by Inokuma et al. (2011) on hydrogen-bond (HB)-donor catalysts bearing a benzothiadiazine-1,1-dioxide skeleton for asymmetric organocatalysis indicates the compound's application in catalysis. This research demonstrates the effectiveness of these catalysts in promoting highly enantioselective reactions, important for pharmaceuticals and fine chemicals production (Inokuma et al., 2011).

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-10-6-2-4-8-12(10)16-14(17)15-11-7-3-5-9-13(11)20(16,18)19/h2-9H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFVWIWMAHPDOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)NC3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2918945.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918949.png)

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)